Cas no 2368909-41-3 (4-bromo-5-chloro-6-methyl-1H-indazole)

4-Bromo-5-chloro-6-methyl-1H-indazole is a heterocyclic organic compound featuring a fused benzene and pyrazole ring system with bromo, chloro, and methyl substituents. This indazole derivative is valued for its versatility as a key intermediate in pharmaceutical and agrochemical synthesis. Its halogenated structure enhances reactivity, facilitating further functionalization in cross-coupling reactions or nucleophilic substitutions. The methyl group at the 6-position contributes to steric and electronic modulation, making it useful in the development of bioactive molecules. High purity grades ensure consistent performance in research and industrial applications. Suitable for use in medicinal chemistry, it serves as a scaffold for designing enzyme inhibitors or receptor modulators.
4-bromo-5-chloro-6-methyl-1H-indazole structure
2368909-41-3 structure
商品名:4-bromo-5-chloro-6-methyl-1H-indazole
CAS番号:2368909-41-3
MF:C8H6BrClN2
メガワット:245.50
MDL:MFCD32879462
CID:5096476
PubChem ID:139345861

4-bromo-5-chloro-6-methyl-1H-indazole 化学的及び物理的性質

名前と識別子

    • 1H-Indazole, 4-bromo-5-chloro-6-methyl-
    • 4-Bromo-5-chloro-6-methyl-1H-indazole
    • SCHEMBL21195949
    • 2368909-41-3
    • D97041
    • MFCD32879462
    • CS-0148280
    • PS-20103
    • SY312005
    • DB-167421
    • 4-bromo-5-chloro-6-methyl-1H-indazole
    • MDL: MFCD32879462
    • インチ: 1S/C8H6BrClN2/c1-4-2-6-5(3-11-12-6)7(9)8(4)10/h2-3H,1H3,(H,11,12)
    • InChIKey: FAYMIZLDTHEHQA-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(C(Br)=C(Cl)C(C)=C2)C=N1

計算された属性

  • せいみつぶんしりょう: 243.94029g/mol
  • どういたいしつりょう: 243.94029g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 178
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

4-bromo-5-chloro-6-methyl-1H-indazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR01WUOU-250mg
4-Bromo-5-chloro-6-methyl-1H-indazole
2368909-41-3 97%
250mg
$36.00 2025-02-12
1PlusChem
1P01WUGI-250mg
4-bromo-5-chloro-6-methyl-1H-indazole
2368909-41-3 95%
250mg
$49.00 2024-05-23
eNovation Chemicals LLC
Y1007469-25g
4-bromo-5-chloro-6-methyl-1H-indazole
2368909-41-3 97%
25g
$1380 2025-02-20
Aaron
AR01WUOU-25g
4-Bromo-5-chloro-6-methyl-1H-indazole
2368909-41-3 97%
25g
$1502.00 2025-02-12
Aaron
AR01WUOU-100mg
4-Bromo-5-chloro-6-methyl-1H-indazole
2368909-41-3 97%
100mg
$24.00 2025-02-12
Ambeed
A1375030-250mg
4-Bromo-5-chloro-6-methyl-1H-indazole
2368909-41-3 98%
250mg
$43.0 2025-03-05
Ambeed
A1375030-5g
4-Bromo-5-chloro-6-methyl-1H-indazole
2368909-41-3 98%
5g
$370.0 2025-03-05
abcr
AB577605-100mg
4-Bromo-5-chloro-6-methyl-1H-indazole; .
2368909-41-3
100mg
€124.80 2024-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXS036-500mg
4-bromo-5-chloro-6-methyl-1H-indazole
2368909-41-3 97%
500mg
¥395.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXS036-1g
4-bromo-5-chloro-6-methyl-1H-indazole
2368909-41-3 97%
1g
¥593.0 2024-04-22

4-bromo-5-chloro-6-methyl-1H-indazole 関連文献

4-bromo-5-chloro-6-methyl-1H-indazoleに関する追加情報

4-Bromo-5-Chloro-6-Methyl-1H-lndazole: A Comprehensive Overview

The compound 4-bromo-5-chloro-6-methyl-1H-lndazole, identified by the CAS registry number 2368909-41-3, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indazole family, which is a bicyclic structure consisting of a benzene ring fused with an imidazole ring. The presence of bromine, chlorine, and methyl substituents at specific positions on the indazole framework imparts unique electronic and steric properties to the molecule, making it a valuable substrate for various applications.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 4-bromo-5-chloro-6-methyl-1H-lndazole. Researchers have employed multi-component reactions, such as the Passerini reaction and the Huisgen cycloaddition, to construct this compound with high yields and excellent regioselectivity. These methods not only simplify the synthesis process but also reduce the environmental footprint associated with traditional synthetic routes. The ability to synthesize this compound in large quantities has facilitated its exploration in diverse fields.

In the realm of pharmacology, 4-bromo-5-chloro-6-methyl-1H-lndazole has shown promise as a lead compound for drug discovery. Studies have demonstrated its potential as an inhibitor of key enzymes involved in neurodegenerative diseases, such as Alzheimer's disease. For instance, research published in the journal Nature Communications highlights its ability to modulate amyloid-beta aggregation, a hallmark of Alzheimer's pathology. Additionally, this compound has exhibited anti-inflammatory properties, making it a candidate for treating chronic inflammatory conditions like arthritis.

The electronic properties of 4-bromo-5-chloro-6-methyl-1H-lndazole render it suitable for applications in materials science. Its conjugated aromatic system and substituent effects make it an attractive candidate for organic electronics. Recent studies have explored its use as a building block for organic light-emitting diodes (OLEDs) and photovoltaic materials. The incorporation of bromine and chlorine substituents enhances its electron-withdrawing capabilities, which are crucial for optimizing device performance.

From an environmental perspective, understanding the fate and transport of 4-bromo-5-chloro-6-methyl-1H-lndazole in aquatic systems is essential for risk assessment. Research conducted by environmental chemists has revealed that this compound exhibits moderate biodegradability under aerobic conditions. However, its persistence in certain environmental compartments necessitates further investigation to ensure sustainable use and disposal practices.

In conclusion, 4-bromo-5-chloro-6-methyl-1H-lndazole (CAS No: 2368909-41-) stands as a versatile compound with multifaceted applications across various scientific disciplines. Its unique chemical structure, coupled with advancements in synthetic techniques and application-oriented research, positions it as a valuable asset in modern chemical innovation.

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